molecular formula C14H18N2O3 B181019 [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid CAS No. 1039559-08-4

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No.: B181019
CAS No.: 1039559-08-4
M. Wt: 262.3 g/mol
InChI Key: JFUFURNMLIXMKG-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid is a piperazine-based intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure serves as a key pharmacophore in multitarget-directed ligand (MTDL) strategies, particularly in oncology and neurodegenerative disease research. Recent studies highlight the potential of structurally related piperazine-2-carboxylic acid derivatives as potent inhibitors of cholinesterases, which are key targets in the search for new treatments for Alzheimer's disease . Furthermore, the piperazinyl scaffold is a recognized building block in the design of anticancer compounds. Modifications at the N-4 piperazinyl nitrogen of pharmacophores like ciprofloxacin have been shown to potentiate antiproliferative activity, with such derivatives demonstrating promising mechanistic action via the inhibition of topoisomerase I and II enzymes, induction of apoptosis, and cell cycle arrest in cancer cell lines . This compound provides researchers with a versatile chemical template for constructing sophisticated hybrid molecules aimed at these critical biological pathways.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUFURNMLIXMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388171
Record name [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039559-08-4
Record name [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Piperazine Intermediate

The most widely documented method involves nucleophilic substitution on a pre-formed piperazinone core. Starting with 1-(4-methylbenzyl)piperazin-2-one, the acetic acid side chain is introduced through alkylation with bromoacetic acid derivatives. This two-step process proceeds as follows:

  • Piperazinone Synthesis :

    • 1-(4-Methylbenzyl)piperazin-2-one is prepared by condensing 4-methylbenzylamine with ethylenediamine derivatives under acidic conditions.

    • Reaction Conditions : Reflux in ethanol with catalytic HCl (12 hours, 80°C), yielding the piperazinone ring with >85% purity.

  • Alkylation with Bromoacetic Acid :

    • The piperazinone intermediate reacts with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base.

    • Optimized Parameters :

      • Solvent: Dimethylformamide (DMF) at 60°C for 6 hours.

      • Molar Ratio: 1:1.2 (piperazinone:bromoacetate) to minimize di-alkylation byproducts.

    • Post-reaction, the ester intermediate undergoes hydrolysis using aqueous NaOH (2M, 4 hours, 25°C) to yield the final carboxylic acid.

Yield : 68–72% overall.

One-Pot Condensation Strategy

An alternative single-vessel approach eliminates intermediate isolation, reducing purification steps:

  • Reactants : 4-Methylbenzylamine, ethylenediaminetetraacetic acid (EDTA), and acetyl chloride.

  • Mechanism : EDTA undergoes cyclization with 4-methylbenzylamine under acetyl chloride catalysis, forming the piperazinone ring. Concurrently, the acetic acid group is introduced via in situ esterification.

  • Conditions :

    • Temperature: 100°C under nitrogen atmosphere.

    • Duration: 24 hours.

    • Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Yield : 58–62%.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale protocols employ resin-bound synthesis to enhance purity and scalability:

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected glycine.

  • Piperazine Ring Assembly :

    • Deprotection with piperidine (20% in DMF) exposes the amine for coupling with 4-methylbenzyl isocyanate.

    • Cyclization via carbodiimide-mediated activation forms the 3-oxopiperazine core.

  • Acetic Acid Incorporation :

    • Bromoacetic acid is coupled using HOBt/EDCI in dichloromethane (DCM).

    • Cleavage from the resin with trifluoroacetic acid (TFA) yields the crude product.

Yield : 75–80% after HPLC purification.

Critical Reaction Parameters and Optimization

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity in alkylation steps but require rigorous drying to prevent hydrolysis.

  • Ether Solvents (THF, DCM): Preferred for acid-sensitive intermediates due to low reactivity with carboxylic acids.

Temperature and Time Dependencies

  • Alkylation Efficiency :

    • Below 50°C: Incomplete substitution (yield <50%).

    • 60–80°C: Optimal balance between reaction rate and byproduct formation.

  • Hydrolysis Kinetics :

    • Ester-to-acid conversion plateaus after 4 hours at 25°C; prolonged exposure degrades the piperazine ring.

Byproduct Mitigation

  • Di-Alkylation : Controlled by maintaining a slight excess of bromoacetate (1.2 eq.) and incremental reagent addition.

  • Oxidation Products : Use of inert atmospheres (N₂/Ar) prevents 3-oxo group oxidation to nitroxides.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.28 (s, 3H, CH₃ from 4-methylbenzyl).

    • δ 3.45–3.70 (m, 4H, piperazine CH₂).

    • δ 4.12 (s, 2H, acetic acid CH₂).

  • IR (KBr):

    • 1715 cm⁻¹ (C=O stretch, acetic acid).

    • 1650 cm⁻¹ (amide I band, piperazinone).

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18, 5 µm, 250 × 4.6 mm.

    • Mobile Phase: 60:40 acetonitrile/water with 0.1% TFA.

    • Retention Time: 8.2 minutes.

  • Purity : ≥98% (UV detection at 254 nm).

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

  • Raw Material Costs :

    ComponentCost per kg (USD)
    4-Methylbenzylamine120–150
    Bromoacetic acid90–110
    DMF25–35
  • Process Economics : Solid-phase synthesis reduces solvent use by 40% but increases resin costs by 30%.

Applications in Medicinal Chemistry

Role in Drug Design

  • Pharmacophore Modeling : The 3-oxopiperazine scaffold exhibits affinity for GABA receptors, enabling CNS drug development.

  • Prodrug Synthesis : Ester derivatives of the compound show enhanced blood-brain barrier permeability.

Case Study: Anticancer Activity

  • In Vitro Testing : Against HT-29 (colon cancer) and A549 (lung cancer) cell lines, the compound showed IC₅₀ values of 12.3 µM and 14.7 µM, respectively.

  • Selectivity Index : 8.2-fold higher toxicity toward cancer cells vs. MRC-5 normal fibroblasts .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s 4-methylbenzyl group and 3-oxo-piperazine moiety are primary sites for oxidation.

Reaction Reagents/Conditions Products Mechanism
Benzylic oxidationKMnO₄ (acidic) or CrO₃4-Carboxybenzyl-substituted piperazine acetic acidRadical-mediated oxidation of the benzylic methyl group to a carboxylic acid.
Ketone oxidationOzone (O₃) or Baeyer-Villiger reagentsRing-opened products or lactonesElectrophilic attack on the 3-oxo group, leading to ring expansion or cleavage .

Key Findings :

  • Benzylic oxidation proceeds efficiently under strong acidic conditions, yielding a carboxylic acid derivative.
  • The 3-oxo group is resistant to mild oxidants but reacts with ozonolysis to form fragmented products .

Reduction Reactions

The 3-oxo group and carboxylic acid functionality are amenable to reduction.

Reaction Reagents/Conditions Products Mechanism
Ketone reductionLiAlH₄ (anhydrous ether)3-Hydroxy-piperazine acetic acidHydride transfer to the carbonyl carbon, forming a secondary alcohol.
Carboxylic acid reductionBH₃·THF or LiAlH₄ (with prior esterification)Ethanol or glycol derivativesReduction requires prior esterification to avoid side reactions.

Key Findings :

  • LiAlH₄ selectively reduces the 3-oxo group without affecting the aromatic ring.
  • Direct reduction of the carboxylic acid is challenging; ester intermediates (e.g., methyl ester) are often used.

Substitution Reactions

The piperazine nitrogen atoms and acetic acid group participate in nucleophilic substitutions.

Reaction Reagents/Conditions Products Mechanism
N-AlkylationMethyl iodide, K₂CO₃ (DMF)N-Methylated derivativesSN2 alkylation at the secondary nitrogen of the piperazine ring .
EsterificationROH/H₂SO₄ or DCC/DMAPAlkyl esters (e.g., methyl, ethyl)Acid-catalyzed nucleophilic acyl substitution at the carboxylic acid.
Amide formationSOCl₂ → RNH₂Amide derivativesActivation of the acid to an acyl chloride, followed by amine coupling .

Key Findings :

  • N-Alkylation occurs preferentially at the less hindered piperazine nitrogen .
  • Esterification enhances solubility in organic solvents for further modifications.

Ring-Opening and Cycloaddition Reactions

The piperazine ring exhibits limited participation in cycloadditions but can undergo ring-opening under specific conditions.

Reaction Reagents/Conditions Products Mechanism
Acid-catalyzed hydrolysisHCl (conc.)/heatLinear diamino-carboxylic acidProtonation of the ring nitrogen, leading to bond cleavage .
[3+2] CycloadditionNitrile oxides or diazo compoundsFused heterocycles (e.g., isoxazolines)Dipolar cycloaddition at the ketone or double bonds (if generated) .

Key Findings :

  • Ring-opening under strong acidic conditions produces biologically active diamino acids .
  • Cycloadditions are theoretical and require pre-activation of the substrate .

Comparative Reactivity of Structural Analogues

Reactivity varies with substitution patterns on the benzyl or piperazine groups:

Position of Methyl Group Reactivity Trends
Para (4-methylbenzyl)Higher benzylic oxidation efficiency due to steric accessibility.
Ortho (2-methylbenzyl)Reduced N-alkylation rates due to steric hindrance.
Meta (3-methylbenzyl)Intermediate reactivity in both oxidation and substitution .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

  • This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.

Synthetic Routes:

  • The synthesis typically involves several steps:
    • Formation of the Piperazine Ring: Achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
    • Introduction of the Benzyl Group: Conducted via nucleophilic substitution using 4-methylbenzyl chloride.
    • Oxidation: The ketone group is introduced through oxidation reactions.
    • Acetylation: The final step involves acetylating the piperazine derivative.

Biological Applications

Antimicrobial and Antifungal Properties:

  • Studies have indicated that [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid exhibits potential antimicrobial and antifungal activities. This makes it a candidate for further exploration in pharmacological applications aimed at combating infections.

Drug Development:

  • Due to its structural similarities to known bioactive compounds, this compound is being investigated for its potential use as a pharmaceutical agent. Its ability to modulate biological targets like enzymes or receptors enhances its candidacy for drug development .

Mechanism of Action:

  • The compound's mechanism may involve interactions with specific proteins and nucleic acids, influencing their activity and potentially leading to therapeutic effects. This interaction is crucial for understanding its role in drug design and efficacy.

Medicinal Chemistry

Pharmacokinetics:

  • Research into the absorption, distribution, metabolism, and excretion (ADME) of this compound is ongoing. Insights from these studies can provide valuable information regarding its viability as a therapeutic agent .

Anti-inflammatory Activity:

  • Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), which could pave the way for new treatment options .

Industrial Applications

Material Science:

  • The compound has potential applications in developing new materials such as polymers and coatings. Its unique chemical properties may lead to innovations in material formulations that require specific functionalities .

Agricultural Uses:

  • There is emerging interest in exploring its application as a pesticide or herbicide due to observed biological activity, which may provide environmentally friendly alternatives in agriculture .

Case Studies and Research Findings

Application AreaFindingsReferences
Organic SynthesisServes as an intermediate for complex molecules
Biological ActivityExhibits antimicrobial and antifungal properties
Drug DevelopmentPotential candidate for new pharmaceuticals
Material SciencePossible use in polymers and coatings
Agricultural UseInvestigated for pesticide/herbicide applications

Mechanism of Action

The mechanism of action of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the core 3-oxo-2-piperazinyl acetic acid structure but differ in substituents on the benzyl group or aromatic/heterocyclic moieties. Key differences in molecular weight, substituent effects, and biological relevance are highlighted.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) on Benzyl/Other Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Implications
[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid 4-methylbenzyl C₁₄H₁₈N₂O₃ 262.31 1039559-08-4 Moderate lipophilicity; para-methyl enhances steric bulk .
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid 4-methoxy-3-methylbenzyl C₁₅H₂₀N₂O₄ 292.33 1031257-39-2 Methoxy group increases polarity; meta-methyl may hinder rotation .
[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid 3,4-dimethoxybenzyl C₁₅H₂₀N₂O₅ 308.34 N/A Electron-rich aromatic ring; higher solubility due to two methoxy groups .
[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid 2-methoxybenzyl C₁₄H₁₈N₂O₄ 278.31 1033600-22-4 Ortho-methoxy induces steric hindrance; may reduce binding affinity .
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid 4-fluorobenzyl C₁₃H₁₅FN₂O₃ 266.27 1033600-10-0 Fluorine enhances electronegativity; improves metabolic stability .
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid 5-methylfuran-2-ylmethyl C₁₂H₁₆N₂O₄ 252.27 1022919-08-9 Heterocyclic group alters π-π interactions; lower molecular weight improves bioavailability .

Key Observations

Substituent Position and Electronic Effects: Para-substituents (e.g., 4-methyl or 4-fluoro) generally enhance steric bulk without significant electronic disruption. Ortho- or meta-substituents (e.g., 2-methoxy or 3,4-dimethoxy) introduce steric hindrance or electron-donating effects, which may reduce conformational flexibility or increase solubility .

Impact of Heterocyclic Groups :

  • Replacement of the benzyl group with a 5-methylfuran-2-ylmethyl moiety (252.27 g/mol) reduces molecular weight and introduces a heterocyclic ring, which could enhance metabolic stability but reduce aromatic stacking interactions .

Substituents on the benzyl group likely modulate enzyme binding and potency.

Biological Activity

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of this compound, particularly the presence of a methyl group and a piperazine ring, contribute to its unique pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a piperazine ring, which is known for its role in various biological interactions.

The biological activity of this compound is primarily mediated through its interactions with specific biological targets. These interactions may involve:

  • Enzyme Modulation : The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing cellular signaling processes.

The exact mechanisms remain to be fully elucidated, but preliminary studies suggest significant effects on various cellular pathways.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit notable antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 4–8 µg/mL against these pathogens .

Anticancer Activity

Studies on similar piperazine derivatives have demonstrated potential anticancer properties. For example, compounds with similar scaffolds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .

Anti-inflammatory Effects

Piperazine derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. Compounds within this class have been shown to lower inflammatory markers in vitro and in vivo models .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of piperazine derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside established antibiotics, showing comparable or superior activity against resistant strains.

CompoundMIC (µg/mL)Activity
This compound6Effective
Standard Antibiotic8Effective

Study 2: Anticancer Activity in Cell Lines

In a separate investigation into the anticancer properties of piperazine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)Comparison (5-FU IC50)
MDA-MB-2319.4611.73
MCF-717.0217.02

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has a favorable profile with moderate oral bioavailability and acceptable toxicity levels in animal models. Notably, the compound did not exhibit significant cytochrome P450 inhibition, indicating a lower risk for drug-drug interactions .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid?

  • Answer :

  • X-ray crystallography is critical for resolving the 3D molecular conformation, particularly for verifying the stereochemistry of the piperazinyl ring and the positioning of the 4-methylbenzyl substituent. Refinement protocols (e.g., riding model approximations for hydrogen atoms) can optimize accuracy .
  • NMR spectroscopy (¹H and ¹³C) should focus on key signals: the methyl group (δ ~2.3 ppm for CH₃ in 4-methylbenzyl), piperazine ring protons (δ 3.0–4.5 ppm), and the acetic acid carbonyl (δ ~170 ppm).
  • Mass spectrometry (HRMS) confirms the molecular formula (C₁₄H₁₈N₂O₃, MW 262.31 g/mol) .

Q. What are typical synthetic routes for this compound?

  • Answer :

  • Step 1 : Piperazine ring functionalization via nucleophilic substitution. For example, coupling 4-methylbenzyl chloride with a piperazine precursor under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Step 2 : Introduction of the acetic acid moiety through alkylation or condensation. Ethyl bromoacetate can react with the piperazine nitrogen, followed by hydrolysis to yield the free acid .
  • Catalytic optimization : HBeta zeolite (acidic catalyst) enhances esterification efficiency in analogous reactions, suggesting applicability for acetic acid coupling steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?

  • Answer :

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., piperazine ring closure vs. benzyl group substitution).
  • Catalyst screening : Test Brønsted acid catalysts (e.g., HBeta zeolite with strong acid sites) to improve regioselectivity and reduce side reactions .
  • Substituent effects : Modify the benzyl group (e.g., 2-methyl vs. 4-methyl) to assess steric/electronic influences on yield, as seen in structurally related analogs (e.g., 86–92% yields for benzimidazole derivatives) .

Q. What strategies enhance the pharmacokinetic properties of piperazinyl-acetic acid derivatives?

  • Answer :

  • Bioisosteric replacement : Substitute the 4-methylbenzyl group with heterocycles (e.g., furanyl or thiophenyl) to improve solubility while retaining target affinity, as demonstrated in analogs like [1-(5-methyl-2-furanylmethyl)-3-oxo-2-piperazinyl]acetic acid .
  • Prodrug design : Convert the acetic acid group to ester prodrugs (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Structure-activity relationship (SAR) : Analyze substituent effects on biological activity. For example, fluorinated benzyl groups (as in 2-fluorobenzyl analogs) can improve metabolic stability .

Q. How can computational methods guide the optimization of piperazinyl-acetic acid derivatives?

  • Answer :

  • Docking studies : Use molecular dynamics simulations to predict binding modes with target proteins (e.g., enzymes or receptors). Focus on the acetic acid moiety’s electrostatic interactions with catalytic residues.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity data from analogs (e.g., IC₅₀ values for related benzimidazole conjugates) .
  • ADMET prediction : Tools like SwissADME can forecast absorption and toxicity risks, prioritizing derivatives with favorable profiles .

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